molecular formula C9H16O4 B3111066 (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid CAS No. 182007-75-6

(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

Cat. No. B3111066
CAS RN: 182007-75-6
M. Wt: 188.22 g/mol
InChI Key: RSLMNCHJSYDERN-LURJTMIESA-N
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Description

“(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid. These are used in the synthesis of room-temperature ionic liquids, also known as AAILs . They are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .


Synthesis Analysis

The synthesis of these compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . The synthesis process involves the use of commonly used coupling reagents . In addition, the synthesis of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides has been successfully carried out .


Molecular Structure Analysis

The molecular structure of “(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid” is related to the tert-butoxycarbonyl group . This group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Chemical Reactions Analysis

The chemical reactions involving “(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid” include the formation of C–C, C–O, C–N, and C–S bonds . These reactions are mediated by potassium tertiary butoxide (KOtBu) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid” are related to its use in the synthesis of room-temperature ionic liquids . These liquids are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

Scientific Research Applications

Antioxidative Properties and Metabolic Effects

  • Antioxidative Mechanisms : Certain antioxidants, such as 2(3)-tert-butyl-4-hydroxyanisole and ethoxyquin, have been studied for their inhibitory effects on hepatic tumorigenesis in rats fed with ciprofibrate, a peroxisome proliferator. These antioxidants likely exert their protective effects by scavenging active oxygen species, suggesting potential antioxidative applications of structurally related compounds (Rao, Lalwani, Watanabe, & Reddy, 1984).
  • Metabolic Pathways : The metabolism of tert-butylhydroquinone (TBHQ) in male Fischer 344 rats has been studied, focusing on the formation of potentially nephrotoxic sulfur-containing metabolites. TBHQ undergoes oxidation and glutathione (GSH) conjugation in vivo, leading to the formation of various metabolites with potential implications for studying the metabolic pathways of related compounds (Peters, Lau, Dulik, Murphy, van Ommen, & van Bladeren, 1996).

Therapeutic and Protective Effects

  • Protection Against Toxicity : Studies have explored the protective effects of certain compounds against various forms of toxicity, including the prevention of subarachnoid hemorrhage-induced cerebral vasospasm through the oral administration of endothelin receptor antagonists. This suggests potential therapeutic applications for related compounds in protecting against vascular and neurological disorders (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).
  • Neuropharmacological Effects : The neuropharmacological effects of various short-chain aliphatic alcohols and fatty acids, including their derivatives, have been assessed, revealing potential applications in treating or studying neurological conditions such as epilepsy and other seizure disorders. This research area might offer insights into the neuropharmacological applications of (S)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid and its derivatives (Marcus, Winters, & Hultin, 1976).

Metabolic Applications

  • Fatty Acid Metabolism : The synthesis and evaluation of radiotracers for studying myocardial fatty acid metabolism suggest potential applications for related compounds in medical imaging and diagnostics, particularly in assessing heart function and metabolism (Tu, Li, Sharp, Herrero, Dence, Gropler, & Mach, 2010).

Safety and Hazards

While specific safety and hazards information for “(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid” is not available, it’s important to note that care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis due to their multiple reactive groups .

Future Directions

The future directions for “(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid” involve expanding the applicability of AAILs . This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

properties

IUPAC Name

(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLMNCHJSYDERN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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